2-(Propylamino)acetic acid hydrochloride
Overview
Description
2-(Propylamino)acetic acid hydrochloride is an organic compound with the molecular formula C5H12ClNO2. It consists of a propylamine group and a carboxylic acid group, forming a white, solid substance that is odorless and slightly bitter in taste . This compound is extensively utilized in scientific research for various purposes, including its role as an intermediate in the synthesis of numerous compounds .
Mechanism of Action
Target of Action
It is known that this compound is extensively utilized in scientific research for various purposes .
Mode of Action
2-(Propylamino)acetic acid hydrochloride acts as an acid-base catalyst, facilitating the reaction between propylamine and acetic acid . The protonation of acetic acid’s carboxylic acid group by the compound acts as the catalyst, resulting in the formation of a carboxylate anion . This anion then reacts with the amine group of propylamine, leading to the synthesis of the final product—this compound .
Biochemical Pathways
It is known that this compound serves as an intermediate during the synthesis of numerous compounds, including drugs, pesticides, and dyes . It also acts as a reagent in organic synthesis, a buffer in chromatography, and a catalyst in the polymerization of vinyl monomers .
Pharmacokinetics
It is known that this compound exhibits solubility in water, methanol, and ethanol , which could potentially influence its bioavailability.
Result of Action
This compound finds utility in studying enzyme kinetics, serving as a substrate for enzymes and as a model compound for investigating enzyme mechanisms .
Action Environment
It is recommended to store this compound at room temperature, in a dry and cool environment .
Biochemical Analysis
Biochemical Properties
2-(Propylamino)acetic acid hydrochloride plays a significant role in biochemical reactions. It acts as an acid-base catalyst, facilitating the reaction between propylamine and acetic acid. The protonation of the carboxylic acid group by the compound results in the formation of a carboxylate anion, which then reacts with the amine group of propylamine to form the final product . This compound interacts with various enzymes and proteins, serving as a substrate for enzyme kinetics studies and as a model compound for investigating enzyme mechanisms .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to changes in cellular functions, including alterations in metabolic flux and the regulation of gene expression
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound acts as an acid-base catalyst, facilitating the protonation of acetic acid’s carboxylic acid group, leading to the formation of a carboxylate anion . This anion then reacts with the amine group of propylamine, resulting in the synthesis of the final product. Additionally, the compound’s role as a substrate in enzyme kinetics studies helps elucidate enzyme mechanisms and their interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider in long-term studies. It is known to be stable under standard storage conditions, but its effects on cellular function may vary depending on the duration of exposure and experimental conditions . Long-term studies in vitro and in vivo have shown that the compound can influence cellular processes over extended periods, providing valuable insights into its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with specific dosages required to achieve desired biochemical outcomes . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in research applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Propylamino)acetic acid hydrochloride is synthesized through the reaction between propylamine and acetic acid. The protonation of the carboxylic acid group of acetic acid by the compound acts as a catalyst, resulting in the formation of a carboxylate anion. This anion then reacts with the amine group of propylamine, leading to the synthesis of the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the use of large-scale reactors where the reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. The compound is typically produced in solid form and is purified through crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Propylamino)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Acid-Base Reactions: As an acid-base catalyst, it facilitates reactions between acids and bases.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include silver nitrate and sodium hydrogencarbonate. The reactions are typically carried out in aqueous solutions at controlled temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, when used as a catalyst, it can facilitate the formation of carboxylate anions .
Scientific Research Applications
2-(Propylamino)acetic acid hydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Propylamino)acetic acid hydrochloride include:
Glycine hydrochloride: Another amino acid derivative used in similar applications.
Alanine hydrochloride: A compound with a similar structure and function in biochemical research.
Uniqueness
This compound is unique due to its specific combination of a propylamine group and a carboxylic acid group, which allows it to act as an effective acid-base catalyst and intermediate in various synthetic processes .
Properties
IUPAC Name |
2-(propylamino)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-2-3-6-4-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLMPPQSHGLURZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40637293 | |
Record name | N-Propylglycine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40637293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-13-5 | |
Record name | NSC56781 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Propylglycine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40637293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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